molecular formula C16H11ClN2O2S3 B2721145 (E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637318-30-0

(E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No. B2721145
CAS RN: 637318-30-0
M. Wt: 394.91
InChI Key: IGYIYNGNIZBUGG-MDWZMJQESA-N
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Description

(E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN2O2S3 and its molecular weight is 394.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on derivatives of rhodanine-3-acetic acid, closely related to the requested compound, demonstrates significant antimicrobial potential. These derivatives, including structures similar to the specified compound, have been evaluated against a variety of bacteria, mycobacteria, and fungi. Notably, certain derivatives exhibited high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Structure-activity relationship studies identified key features contributing to antimicrobial efficacy, with some compounds showing promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory and Anticancer Activities

Novel derivatives featuring the core structure of the requested compound have been synthesized and tested for anti-inflammatory activity. Among these, several showed significant anti-inflammatory effects, suggesting potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013). Moreover, derivatives incorporating thiazolidinone and benzothiazole units have been evaluated for antitumor activity, demonstrating considerable efficacy against various cancer cell lines, underscoring their potential in anticancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Agents

Studies on thiazolidinone derivatives have shown them to be potent antibacterial and antifungal agents. Specifically, compounds within this class have been effective against Escherichia coli, Staphylococcus aureus, and various fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Kumar et al., 2012).

Structural Studies

Crystallographic studies on related acetamide derivatives have provided insights into their molecular structures, facilitating the design of compounds with enhanced biological activities. These studies are crucial for understanding the interactions that underlie the biological efficacy of such compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S3/c17-11-5-1-2-6-12(11)18-14(20)9-19-15(21)13(24-16(19)22)8-10-4-3-7-23-10/h1-8H,9H2,(H,18,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYIYNGNIZBUGG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.